molecular formula C15H12ClN B13683586 2-(4-chlorophenyl)-1-methyl-1H-indole CAS No. 5905-11-3

2-(4-chlorophenyl)-1-methyl-1H-indole

Cat. No.: B13683586
CAS No.: 5905-11-3
M. Wt: 241.71 g/mol
InChI Key: OWGLBEXZKLNFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a 4-chlorophenyl group and a methyl group on the indole core makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and acetophenone.

    Friedel-Crafts Acylation: The first step involves the Friedel-Crafts acylation of 4-chloroaniline with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-chloroacetophenone.

    Cyclization: The 4-chloroacetophenone undergoes cyclization with phenylhydrazine in the presence of an acid catalyst to form the indole ring.

    Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce indoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-1-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Lacks the 4-chloro and methyl groups, making it less specific in its biological activity.

    2-(4-bromophenyl)-1-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.

    1-methyl-1H-indole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological behavior.

Uniqueness

2-(4-chlorophenyl)-1-methyl-1H-indole is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

5905-11-3

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-methylindole

InChI

InChI=1S/C15H12ClN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3

InChI Key

OWGLBEXZKLNFQK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.